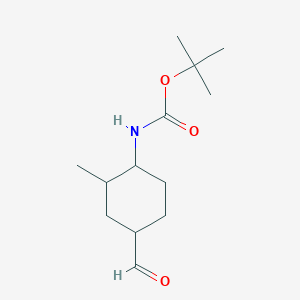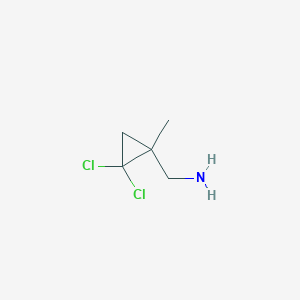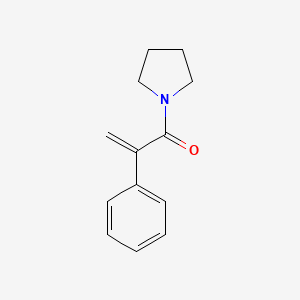
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C13H15NO. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group.
Métodos De Preparación
The synthesis of 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of cinnamaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound exhibits intramolecular charge transfer (ICT) properties, where the electron density is transferred from the pyrrolidine nitrogen to the conjugated carbonyl group. This property is significant in its photophysical behavior and potential biological activities .
Comparación Con Compuestos Similares
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds such as:
3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but different substitution pattern.
1-(2-Pyrrolidinyl)-2-phenylethanone: Different position of the pyrrolidine ring.
1-(Pyrrolidin-1-yl)-2-phenylpropan-1-one: Different functional group arrangement.
These compounds share similar structural features but differ in their chemical and biological properties, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-14/h2-4,7-8H,1,5-6,9-10H2 |
Clave InChI |
BLZWZRSVNNEAHY-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


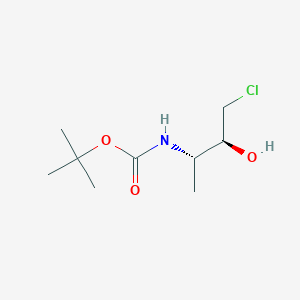

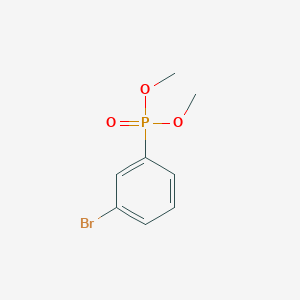
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
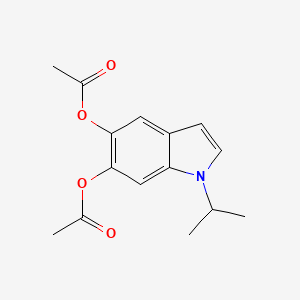

![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
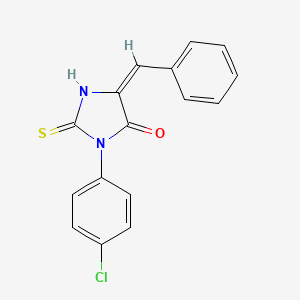
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
